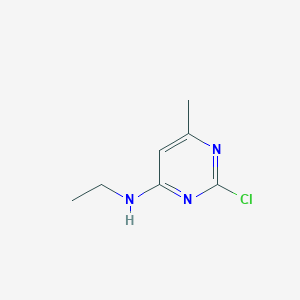

2-chloro-N-ethyl-6-methylpyrimidin-4-amine

Übersicht

Beschreibung

2-Chloro-N-ethyl-6-methylpyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine typically involves the reaction of ethylamine with 2,4-dichloro-6-methylpyrimidine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the pyrimidine ring followed by chlorination and subsequent alkylation with ethylamine. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at C2

The chlorine atom at position 2 undergoes nucleophilic substitution with amines, forming piperazine or other amine-linked derivatives. This reaction is pivotal in synthesizing pharmacologically active compounds.

Key Reaction Conditions and Yields:

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the amine nucleophile by a base (e.g., triethylamine).

-

Aromatic substitution facilitated by microwave irradiation, which accelerates the reaction kinetics .

Sulfonamidation of the Piperazine Moiety

After substitution, the piperazine nitrogen undergoes sulfonamidation with aryl sulfonyl chlorides, enhancing structural diversity for biological testing.

Example Reaction:

Key Observations :

-

Electron-withdrawing groups (e.g., fluorine) on the sulfonyl chloride improve reactivity.

Comparative Analysis of Substituent Effects

Modifications to the pyrimidine core or amine substituents significantly impact reactivity and product stability.

Substituent Impact on Reaction Efficiency:

Hydrolysis and Stability

While not explicitly documented for this compound, analogous chloro-pyrimidines undergo hydrolysis under acidic/basic conditions to form hydroxyl derivatives. For example:

-

Acidic Hydrolysis : Converts Cl to OH at position 2, forming 2-hydroxy analogues.

-

Basic Conditions : May lead to ring-opening or further substitution .

Industrial and Pharmacological Relevance

These reactions are critical in drug discovery, particularly for developing kinase inhibitors (e.g., FLT3 for leukemia) and antimicrobial agents. The compound’s modular synthesis allows rapid generation of derivatives for structure-activity relationship (SAR) studies .

Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Agents

One of the primary applications of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is as an intermediate in the synthesis of anticancer drugs. For instance, it plays a crucial role in the preparation of derivatives that exhibit potent activity against various cancer cell lines. A notable example includes its use in synthesizing compounds that are structurally related to dasatinib, a well-known tyrosine kinase inhibitor used in cancer therapy .

Pharmaceutical Development

The compound serves as a building block for developing new pharmaceuticals targeting specific biological pathways. Research has shown that derivatives of this compound can be designed to interact with various biological targets, enhancing their therapeutic effectiveness. For example, modifications to the pyrimidine core have yielded compounds with improved selectivity and potency against certain cancer types .

Nucleophilic Substitution Reactions

This compound can act as a nucleophile in substitution reactions, facilitating the formation of more complex organic molecules. This property is exploited in synthetic organic chemistry to develop new compounds with desired biological activities .

Case Study 1: Synthesis of Dasatinib Derivatives

In one study, researchers utilized this compound as an intermediate to synthesize novel derivatives of dasatinib. The synthetic route involved multiple steps, including nucleophilic substitution and coupling reactions, leading to compounds with enhanced anticancer properties. The resulting derivatives showed increased potency against resistant cancer cell lines compared to dasatinib itself .

Case Study 2: Development of Selective Kinase Inhibitors

Another research effort focused on modifying the structure of this compound to create selective inhibitors for specific kinases involved in cancer progression. The synthesized compounds were evaluated for their inhibitory activity and showed promising results in preclinical models, indicating their potential for further development into therapeutic agents .

Data Table: Comparison of Biological Activities

Wirkmechanismus

2-Chloro-N-ethyl-6-methylpyrimidin-4-amine is structurally similar to other pyrimidines, such as 2-chloro-N-ethylpyrimidin-4-amine and 6-methylpyrimidin-4-amine. its unique combination of chloro, ethyl, and methyl groups imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.

Vergleich Mit ähnlichen Verbindungen

2-chloro-N-ethylpyrimidin-4-amine

6-methylpyrimidin-4-amine

2-chloro-6-methylpyrimidin-4-amine

N-ethyl-6-methylpyrimidin-4-amine

Biologische Aktivität

2-Chloro-N-ethyl-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that certain derivatives can inhibit tumor cell growth at concentrations as low as 10 µM, although some compounds require higher concentrations for efficacy .

The mechanism of action for these compounds often involves alkylation of DNA , which leads to cell cycle arrest and apoptosis. The presence of halogen substituents, such as chlorine, enhances this activity by increasing the compound's reactivity towards nucleophilic sites on DNA .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects , particularly against Mycobacterium species. Studies have reported that this compound can inhibit ATP synthesis in Mycobacterium bovis BCG with an IC50 value of 8.7 nM, demonstrating potent activity against tuberculosis pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the pyrimidine ring and side chains have been studied to optimize potency and selectivity against specific targets. For instance, variations in the ethylamine side chain can significantly impact antiviral activity, indicating the importance of molecular structure in determining biological efficacy .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antiproliferative | HeLa Cells | 4.24 µM | |

| Antimicrobial | M. bovis BCG | 8.7 nM | |

| Antiviral | CHIKV | EC50 33 ± 7 µM |

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Effect | Reference |

|---|---|---|

| Chlorine Substitution | Increased antiproliferative activity | |

| Ethylamine Variants | Essential for antiviral activity |

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrimidine derivatives, including this compound, revealed that these compounds showed varying degrees of cytotoxicity against different cancer cell lines. The most active derivative demonstrated an IC50 value of approximately 10 µM against breast cancer cells, indicating potential for further development as an anticancer agent.

Case Study 2: Tuberculosis Treatment Potential

In a comparative study assessing the efficacy of various pyrimidine derivatives against Mycobacterium tuberculosis, this compound exhibited significant inhibition of ATP synthesis in bacterial cells, suggesting its potential as a novel therapeutic agent for tuberculosis treatment. Further optimization could enhance its selectivity and reduce toxicity to human cells.

Eigenschaften

IUPAC Name |

2-chloro-N-ethyl-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-3-9-6-4-5(2)10-7(8)11-6/h4H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCNSHMBGFFZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310206 | |

| Record name | 2-chloro-N-ethyl-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502141-81-3 | |

| Record name | 2-chloro-N-ethyl-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-ethyl-6-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.